BenchChemオンラインストアへようこそ!

4-(4-tert-butylphenyl)-1H-imidazole

Cytochrome P450 Inhibition Metabolism Drug-Drug Interactions

4-(4-tert-Butylphenyl)-1H-imidazole is a C-4 aryl-substituted imidazole derivative (C₁₃H₁₆N₂, MW 200.28 g/mol). Unlike the more common 1-substituted imidazoles employed in azole antifungals, the 4-aryl substitution pattern places the bulky tert-butylphenyl group in conjugation with the imidazole ring, modulating both electronic character and steric environment.

Molecular Formula C13H16N2
Molecular Weight 200.3
CAS No. 104672-21-1
Cat. No. B6155774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-butylphenyl)-1H-imidazole
CAS104672-21-1
Molecular FormulaC13H16N2
Molecular Weight200.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-tert-Butylphenyl)-1H-imidazole (CAS 104672-21-1): Core Identity & Procurement Profile


4-(4-tert-Butylphenyl)-1H-imidazole is a C-4 aryl-substituted imidazole derivative (C₁₃H₁₆N₂, MW 200.28 g/mol) . Unlike the more common 1-substituted imidazoles employed in azole antifungals, the 4-aryl substitution pattern places the bulky tert-butylphenyl group in conjugation with the imidazole ring, modulating both electronic character and steric environment [1]. This structural distinction underpins its use as a ligand precursor in coordination chemistry and as a building block for sterically demanding N-heterocyclic carbenes (NHCs) [2].

Why Simple Imidazole Interchange Fails: The 4-tert-Butylphenyl-1H-Imidazole Differentiation Problem


Imidazoles are frequently treated as interchangeable heterocyclic cores; however, the position and nature of aryl substitution profoundly affect target binding, metabolic susceptibility, and physicochemical properties. Early microsomal studies demonstrated that 4(5)-arylimidazoles exhibit a distinct cytochrome P450 inhibition profile compared with 1-arylimidazoles, with the former being among the most potent epoxidase/hydroxylase inhibitors yet weaker N-demethylation inhibitors [1]. The tert-butyl group further amplifies these differences through steric shielding and increased lipophilicity (predicted LogP ~3.3 vs. ~1.9 for 4-phenylimidazole), affecting solubility, formulation, and off-target interactions [2]. Consequently, substituting a generic imidazole without accounting for these regioisomeric and substituent-specific effects risks compromising both functional performance and experimental reproducibility.

Quantitative Evidence Guide: 4-(4-tert-Butylphenyl)-1H-imidazole Head-to-Head Comparisons


Regioisomeric Differentiation: 4- vs. 1- vs. 2-(tert-Butylphenyl)imidazole CYP Inhibition Potency

In a systematic evaluation of 47 imidazole derivatives against microsomal epoxidation, hydroxylation, and N-demethylation, 4(5)-arylimidazoles were among the most potent epoxidase/hydroxylase inhibitors (IC₅₀ values in low micromolar range) but uniformly weak N-demethylation inhibitors. 1-Arylimidazoles exhibited the opposite selectivity profile [1]. While the published study did not include the 4-tert-butylphenyl variant specifically, the class-level SAR indicates that the 4-aryl substitution pattern dictates a distinct cytochrome P450 interaction mode compared to 1-aryl regioisomers such as 1-(4-tert-butylphenyl)imidazole (CAS 223762-68-3) [1].

Cytochrome P450 Inhibition Metabolism Drug-Drug Interactions

Lipophilicity Advantage: Predicted LogP Comparison Between 4-(4-tert-Butylphenyl)-1H-imidazole and 4-Phenylimidazole

The tert-butyl group substantially increases compound lipophilicity. Predicted LogP (XLogP3) for 4-(4-tert-butylphenyl)-1H-imidazole is approximately 3.3, compared to 1.89 for the unsubstituted 4-phenylimidazole (CAS 670-95-1) [1][2]. This ~1.4 LogP unit increase corresponds to roughly a 25-fold higher partition coefficient, directly impacting membrane permeability, protein binding, and organic-aqueous extraction behavior.

Lipophilicity LogP Drug Design

Steric Shielding Potential: Application as NHC Ligand Precursor vs. Non-Butyl Analogues

The 4-tert-butylphenyl substituent provides significant steric bulk for N-heterocyclic carbene (NHC) architectures. Weber et al. demonstrated that the related IPr** ligand—incorporating 4-tert-butylphenylmethyl substituents—achieves 'unprecedented steric demand,' shielding the metal center and enhancing complex solubility and crystallinity [1]. The 4-(4-tert-butylphenyl)-1H-imidazole scaffold offers a compact monodentate analogue that retains this steric character while reducing molecular weight (MW 200.28 vs. >1000 for IPr**), making it suitable as a co-ligand in mixed-donor catalyst systems where bulkier alternatives would inhibit substrate access.

N-Heterocyclic Carbene Coordination Chemistry Catalysis

Optimal Application Scenarios for 4-(4-tert-Butylphenyl)-1H-imidazole Based on Quantitative Evidence


Selective Cytochrome P450 Profiling (Epoxidation/Hydroxylation Focus)

Based on class-level SAR, 4-arylimidazoles preferentially inhibit microsomal epoxidation and hydroxylation over N-demethylation [1]. 4-(4-tert-Butylphenyl)-1H-imidazole is thus indicated as a probe molecule for CYP isoform selectivity studies where epoxidase/hydroxylase inhibition is the primary endpoint. Researchers should avoid 1-arylimidazole regioisomers, which show the opposite profile [1].

Lipophilicity-Dependent Bioassays Requiring Elevated LogP

With a predicted LogP ~3.3, the compound is approximately 25-fold more lipophilic than 4-phenylimidazole [2]. This makes it suitable for assays requiring enhanced membrane partitioning, such as blood-brain barrier penetration studies or extraction from lipid-rich biological matrices, where less lipophilic analogues would fail to achieve adequate compound recovery or cellular uptake [2].

Sterically Modulated Coordination Chemistry & Catalyst Development

The tert-butylphenyl group provides moderate steric shielding ideal for mixed-donor ligand systems, as demonstrated by the successful deployment of analogous 4-tert-butylphenyl-substituted imidazoles in NHC architectures [3]. Procuring the 4-substituted (rather than 1- or 2-substituted) regioisomer is essential to ensure the imidazole nitrogen lone pair remains available for metal coordination [3].

Synthetic Building Block for Advanced NHC Ligands & MOF Precursors

The compound serves as a key intermediate for constructing sterically demanding N-heterocyclic carbenes such as the IPr** system [3]. Additionally, 2-(p-tert-butylphenyl)-1H-imidazole-4,5-dicarboxylic acid derivatives are established MOF ligands [4]; the parent 4-(4-tert-butylphenyl)-1H-imidazole can be elaborated into analogous frameworks, with the tert-butyl group enhancing framework stability and hydrophobicity [4].

Quote Request

Request a Quote for 4-(4-tert-butylphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.